molecular formula C9H7FN2O2 B580551 Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate CAS No. 1234615-74-7

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate

Cat. No.: B580551
CAS No.: 1234615-74-7
M. Wt: 194.165
InChI Key: NYBFZFSVBNMCRD-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is a fluorinated heterocyclic compound. It is a derivative of pyridine and pyrrole, which are significant in medicinal chemistry due to their biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as an anticancer agent. Its structural similarity to other heterocycles suggests it may inhibit specific cancer cell pathways. For example, research indicates that derivatives of pyrrolopyridine compounds can act as inhibitors of protein kinases involved in cancer progression. A case study demonstrated that modifications to the pyrrolopyridine scaffold significantly enhanced anticancer activity against various tumor types .

2. Neuroprotective Effects
The compound has shown promise in neuroprotection. In vitro studies suggest that it can modulate neuroinflammatory pathways, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A notable study reported that derivatives of this compound exhibited reduced neuronal apoptosis in models of oxidative stress .

Agricultural Applications

1. Pesticides and Herbicides
this compound is being explored for its potential use in developing new agrochemicals. Its unique structure may enhance the efficacy of existing pesticides or serve as a template for new herbicides that target specific plant enzymes without harming crops . Research has indicated that compounds with similar structures have shown effective herbicidal activity against a range of weeds.

Materials Science Applications

1. Polymer Development
The compound's fluorine content and heterocyclic structure make it suitable for incorporation into polymer matrices, enhancing thermal stability and chemical resistance. Studies suggest that polymers containing pyrrolopyridine units exhibit improved mechanical properties and durability compared to conventional polymers . This application is particularly relevant in the production of high-performance materials for automotive and aerospace industries.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents targeting protein kinases
Neuroprotective agents in neurodegenerative diseases
Agricultural ScienceDevelopment of new pesticides/herbicides
Materials ScienceEnhancing polymer properties for industrial applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1234615-74-7) is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.

  • Molecular Formula : C9H7FN2O2
  • Molecular Weight : 194.16 g/mol
  • InChI Key : NYBFZFSVBNMCRD-UHFFFAOYSA-N

1. Antimicrobial Activity

Studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro tests demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) below 0.15 µM, indicating strong antimicrobial potential .

2. Antitumor Activity

Research has highlighted the anticancer properties of pyrrolo[2,3-b]pyridine derivatives. For example, a study assessed the cytotoxicity of these compounds against ovarian and breast cancer cell lines. The results showed moderate cytotoxic effects on ovarian cancer cells while being less toxic to non-cancerous cells, suggesting a potential therapeutic window for these compounds in cancer treatment .

3. Neuroprotective Effects

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their neuroprotective effects. Some studies suggest that these compounds may help in treating neurodegenerative diseases by modulating neurotransmitter levels and providing protection against oxidative stress .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications:

Substituent Position Effect on Activity
Position 4Ester substituents enhance anti-HIV activity; optimal distances to phenyl rings improve efficacy .
Position 5Fluorine substitution increases potency against certain cancer cell lines .

Case Study 1: Antiviral Activity

In a study focusing on anti-HIV activity, this compound derivatives were tested for their ability to inhibit HIV replication. Compounds with specific substitutions at the ester group showed promising results with effective concentrations (EC50) below 10 µM. The most active compound demonstrated an EC50 of 1.65 µM and a therapeutic index (TI) of 7.98, indicating a favorable safety profile for further development .

Case Study 2: Antimycobacterial Activity

Another investigation explored the antimycobacterial properties of related compounds against Mycobacterium tuberculosis. The study revealed that certain esters exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as new therapeutic agents against tuberculosis .

Q & A

Q. What is the optimal synthetic route for Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how are key intermediates characterized?

Basic Research Focus
The synthesis involves a multi-step process:

Esterification : Reacting 4-fluorobenzoic acid with methanol to form the methyl ester.

Nucleophilic Substitution : Introducing the pyrrolo[2,3-b]pyridine moiety via a coupling reaction under basic conditions .
Key Characterization Data :

PropertyValue
Molecular FormulaC₁₅H₁₁FN₂O₃
Molecular Weight286.26 g/mol
Storage Conditions2–8°C (refrigerated)
AppearanceBrown solid (small-scale synthesis)
Critical intermediates, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, are verified using HRMS and 2D NMR to confirm regioselectivity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Focus
Standard techniques include:

  • 1H/13C NMR : Resolves aromatic protons and substituent effects (e.g., fluorine coupling patterns).
  • HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 287.26) .
  • HPLC-PDA : Assesses purity (>95% for pharmaceutical intermediates) .

Advanced Consideration :
For complex mixtures (e.g., regioisomers), 2D NMR (COSY, HSQC) resolves overlapping signals, while X-ray crystallography validates solid-state conformation .

Q. What biological activities have been explored for pyrrolo[2,3-b]pyridine derivatives, and how does fluorination impact efficacy?

Basic Research Focus
Pyrrolo[2,3-b]pyridine scaffolds are studied for:

  • Antiviral activity : Analogous thieno[2,3-b]pyridines inhibit HSV-1 (IC₅₀ = 4 µM) via scaffold rigidification .
  • Kinase inhibition : Fluorine enhances metabolic stability and target binding through hydrophobic interactions .

Advanced Research Focus :
Structure-activity relationship (SAR) studies suggest that:

  • The 4-fluoro group reduces electron density, improving membrane permeability.
  • Methoxycarbonyl at position 5 balances solubility and potency .

Q. How can researchers design experiments to evaluate the compound’s potential in materials science?

Advanced Research Focus

Photophysical Studies : Measure fluorescence quantum yield (Φ) in solvents of varying polarity to assess π-conjugation.

Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for device applications) .

Crystallography : Compare packing motifs (e.g., π-stacking vs. hydrogen bonding) to tune conductivity .

Q. What stability challenges arise during storage, and how can degradation pathways be mitigated?

Basic Research Focus

  • Storage : Refrigeration (2–8°C) prevents hydrolysis of the ester group .
  • Light Sensitivity : Amber vials reduce photodegradation of the pyrrolopyridine core .

Advanced Research Focus :

  • Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light to identify degradants (e.g., free carboxylic acid via LC-MS) .

Q. How should contradictory data in synthetic yields or biological activity be addressed?

Advanced Research Focus

Reproducibility Checks : Document reaction parameters (e.g., microwave vs. conventional heating) .

Biological Assay Validation : Use isogenic cell lines (e.g., drug-resistant vs. wild-type) to confirm target specificity .

Statistical Analysis : Apply ANOVA to compare batch-to-batch variability in potency (±10% acceptable) .

Q. What strategies are recommended for functionalizing the pyrrolo[2,3-b]pyridine core to generate novel analogs?

Advanced Research Focus

  • Halogenation : Introduce bromine at position 4 (PB00192) for Suzuki-Miyaura cross-coupling .
  • Trifluoromethylation : Substitute at position 5 (CAS 1190320-31-0) to enhance lipophilicity .
  • Carboxylic Acid Derivatives : Hydrolyze the methyl ester (CAS 1260387-09-4) for peptide conjugation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

  • PPE : Gloves and goggles to avoid skin/eye contact (potential irritant).
  • Ventilation : Use fume hoods during synthesis to manage volatile reagents (e.g., pyridine) .

Advanced Consideration :

  • Waste Management : Quench reactive intermediates (e.g., arylboronic acids) with aqueous NaHCO₃ .

Q. How does this compound compare to structurally related analogs like Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate?

Advanced Research Focus

PropertyThis CompoundTrifluoromethyl Analog
Electron-Withdrawing Group 4-Fluoro5-Trifluoromethyl
LogP ~2.1 (calculated)~3.5 (enhanced lipophilicity)
Bioactivity Kinase inhibitionAntiviral (HSV-1)

Q. What computational tools are recommended for predicting the compound’s reactivity or binding modes?

Advanced Research Focus

  • Docking Simulations (AutoDock Vina) : Model interactions with kinase ATP-binding pockets.
  • DFT Calculations (Gaussian) : Optimize ground-state geometry and predict NMR shifts .
  • ADMET Prediction (SwissADME) : Estimate bioavailability and CYP450 metabolism .

Properties

IUPAC Name

methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBFZFSVBNMCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2C(=C1F)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204314
Record name Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-74-7
Record name Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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